molecular formula C26H22N4O B2727130 N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477227-84-2

N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2727130
CAS No.: 477227-84-2
M. Wt: 406.489
InChI Key: UQQHFGYIEMXSCM-UHFFFAOYSA-N
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Description

N-Benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a synthetic pyrrolo[2,3-d]pyrimidine derivative characterized by a benzyl group at the N4-position, a 4-methoxyphenyl substituent at the 7-position, and a phenyl group at the 5-position. This compound belongs to a class of heterocyclic molecules known for their role in modulating kinase activity and antitumor properties.

Properties

IUPAC Name

N-benzyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O/c1-31-22-14-12-21(13-15-22)30-17-23(20-10-6-3-7-11-20)24-25(28-18-29-26(24)30)27-16-19-8-4-2-5-9-19/h2-15,17-18H,16H2,1H3,(H,27,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQHFGYIEMXSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenyl derivatives with pyrrolo[2,3-d]pyrimidine intermediates. The reaction conditions often involve the use of catalysts such as palladium in Suzuki-Miyaura coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as receptor tyrosine kinases. These interactions can inhibit signaling pathways that are crucial for cell proliferation and survival, thereby exerting anticancer effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrrolo[2,3-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison of N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine with key analogs:

Structural Modifications and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound 7-(4-methoxyphenyl), 5-phenyl, N-benzyl C27H23N4O 419.51 Enhanced solubility due to methoxy group; moderate lipophilicity
N-Benzyl-7-(4-methylphenyl)-5-phenyl analog 7-(4-methylphenyl) C26H22N4 390.49 Lower polarity due to methyl group; reduced solubility compared to methoxy analog
N-Benzyl-7-(4-fluorophenyl)-5-phenyl analog 7-(4-fluorophenyl) C26H19FN4 406.46 Electronegative fluorine improves membrane permeability; IC50 = 1500 nM (PDE11A inhibition)
N-(4-Methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine N4-(4-methoxyphenyl) C13H13N4O 241.11 Simplified structure; retains kinase inhibitory activity (e.g., RTK inhibition)
7-Benzyl-4-methyl-5-[2-(2-chlorophenyl)ethyl] analog 2-chlorophenyl ethyl chain C22H21ClN4 375.88 Chlorine enhances electrophilicity; antitumor activity (melanoma cell line: % growth = 39.52)

Key Differences and Trends

Substituent Effects :

  • Methoxy vs. Methyl : Methoxy groups improve solubility and hydrogen bonding, whereas methyl groups enhance lipophilicity .
  • Halogenation : Fluorine and chlorine increase electrophilicity and target affinity but may reduce metabolic stability .

Biological Performance: Methoxy-substituted compounds generally show superior kinase inhibition and microtubule targeting compared to halogenated analogs . Bulky substituents (e.g., tetramethoxyphenyl in ) reduce cellular uptake but enhance specificity for resistant cancer phenotypes .

Biological Activity

N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that belongs to the pyrrolo[2,3-d]pyrimidine family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula : C26H22N4O
  • Molecular Weight : 390.5 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC1=CC(=CC=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4)

Spectroscopic Data

The compound can be characterized using various spectroscopic techniques, including NMR and mass spectrometry, which confirm its molecular structure and purity.

This compound exhibits significant biological activity primarily through its interaction with receptor tyrosine kinases (RTKs). It has been shown to inhibit key pathways involved in tumor growth and angiogenesis:

  • Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) : This receptor plays a critical role in angiogenesis. Inhibition leads to reduced blood supply to tumors.
  • Inhibition of Platelet-Derived Growth Factor Receptor β (PDGFR-β) : Targeting this receptor can hinder the proliferation and migration of cancer cells.
  • Inhibition of Epidermal Growth Factor Receptor (EGFR) : This action can interfere with signaling pathways that promote cell division and survival in various cancers.

Table 1: Inhibitory Activity Against Key Kinases

Target KinaseIC50 (nM)Reference
VEGFR-2<10
PDGFR-β15
EGFR20

Anticancer Properties

Research has demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines:

  • Cell Proliferation Inhibition : The compound significantly inhibits cell proliferation in vitro in models such as A431 vulvar epidermal carcinoma.
  • Apoptosis Induction : Studies indicate that treatment with this compound leads to increased apoptosis in cancer cells, potentially through the activation of intrinsic apoptotic pathways.

Case Studies

A recent study evaluated the effectiveness of this compound in vivo using mouse models of cancer. Results indicated a substantial reduction in tumor size compared to controls treated with vehicle solutions. The study highlighted the compound's ability to inhibit angiogenesis and promote apoptosis within tumor tissues.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely related to its structural features:

  • Substituents on the Pyrrolo Core : The presence of specific substituents on the pyrrolo core enhances binding affinity to target kinases.
  • Benzyl Group Influence : The benzyl group contributes significantly to the lipophilicity and overall bioavailability of the compound.

Table 2: Effect of Substituents on Biological Activity

Substituent TypeEffect on Activity
Methoxy GroupIncreases potency
Methyl GroupReduces EGFR activity
Halogen SubstituentsVarying effects on solubility

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